2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine
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Overview
Description
2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine typically involves the formation of the thiazole ring followed by the introduction of the thietan-3-amine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, possibly incorporating green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the thietan-3-amine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine is unique due to its specific substitution pattern on the thiazole ring and the presence of the thietan-3-amine moiety.
Properties
Molecular Formula |
C10H16N2S2 |
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Molecular Weight |
228.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H16N2S2/c1-7-5-13-9(12-7)4-11-8-6-14-10(8,2)3/h5,8,11H,4,6H2,1-3H3 |
InChI Key |
QUQRTSJIXIUOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNC2CSC2(C)C |
Origin of Product |
United States |
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